molecular formula C22H26N2O4S B11239248 6-tert-butyl-4-(phenylsulfonyl)-N-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

6-tert-butyl-4-(phenylsulfonyl)-N-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B11239248
M. Wt: 414.5 g/mol
InChI Key: QZOOYHQOHZBYKP-UHFFFAOYSA-N
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Description

4-(BENZENESULFONYL)-6-TERT-BUTYL-N-(PROP-2-EN-1-YL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound with a unique structure that combines several functional groups, including a benzenesulfonyl group, a tert-butyl group, and a prop-2-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(BENZENESULFONYL)-6-TERT-BUTYL-N-(PROP-2-EN-1-YL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common approach is the condensation of 4-(benzenesulfonyl)aniline with tert-butyl acrylate under basic conditions to form an intermediate, which is then cyclized to form the benzoxazine ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

4-(BENZENESULFONYL)-6-TERT-BUTYL-N-(PROP-2-EN-1-YL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .

Scientific Research Applications

4-(BENZENESULFONYL)-6-TERT-BUTYL-N-(PROP-2-EN-1-YL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(BENZENESULFONYL)-6-TERT-BUTYL-N-(PROP-2-EN-1-YL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can interact with proteins or enzymes, potentially inhibiting their activity. The benzoxazine ring may also interact with nucleic acids or other biomolecules, affecting their function. The exact mechanism depends on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoxazine derivatives, such as:

Uniqueness

What sets 4-(BENZENESULFONYL)-6-TERT-BUTYL-N-(PROP-2-EN-1-YL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE apart is its unique combination of functional groups, which provides a distinct set of chemical and biological properties.

Properties

Molecular Formula

C22H26N2O4S

Molecular Weight

414.5 g/mol

IUPAC Name

4-(benzenesulfonyl)-6-tert-butyl-N-prop-2-enyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C22H26N2O4S/c1-5-13-23-21(25)20-15-24(29(26,27)17-9-7-6-8-10-17)18-14-16(22(2,3)4)11-12-19(18)28-20/h5-12,14,20H,1,13,15H2,2-4H3,(H,23,25)

InChI Key

QZOOYHQOHZBYKP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)OC(CN2S(=O)(=O)C3=CC=CC=C3)C(=O)NCC=C

Origin of Product

United States

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